![molecular formula C13H9N3OS B6522902 N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1003159-51-0](/img/structure/B6522902.png)
N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, often referred to as N-TBPB, is a novel synthetic compound that has recently been studied for its potential applications in the scientific research field. This compound has shown promising results in a number of areas including biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been found to exhibit significant anticancer activity . These compounds have been tested for their anticancer activity in NCI 60 cell lines . The most active compound among thieno[2,3-d]pyrimidine-4(3 H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3 H)-one, which possesses cytotoxic activity on almost all cancer cell lines .
Inhibition of Protein Kinases
Thienopyrimidine derivatives are frequently used as molecular therapeutic targets in clinical oncology because they play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . The use of protein kinase inhibitors has become increasingly important in cancer treatment .
Antiviral Activity
Some novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have shown 4 to 7 times higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .
Inhibition of AKT1
The 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3 H)-one derivative T126, a thienopyrimidine derivative, is being studied for its potential as an AKT1 inhibitor for anti-AML (Acute Myeloid Leukemia) agents .
Antitumor Activities
A series of new thieno[2,3-d]pyrimidines have been synthesized by introducing a five-member cycloalkyl ring containing secondary nitrogen (L-proline) at the C-4 position. These compounds have shown promising antitumor activities .
Inhibition of Other Targets
Apart from protein kinases, thienopyrimidine derivatives can also inhibit other targets to give effective anticancer drugs such as topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound undergoes cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the (4-amino-2-thioxo-5,6,7,-tetrahydro [4,5]thieno [2,3-dpyrimidin-3 (2h)-yl) (phenyl)methanone .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with a variety of biological activities, including antioxidant, antiviral, and antimalarial properties . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact the bioavailability of N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxicity against several cancer cell lines , suggesting that N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may have similar effects.
Action Environment
It’s known that external factors such as smoke, diet, alcohol, and some drugs can decrease the efficiency of the body’s defense systems against reactive oxygen species , which could potentially influence the action of N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-4-2-1-3-5-9)16-11-10-6-7-18-13(10)15-8-14-11/h1-8H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUQLUWNQQUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.